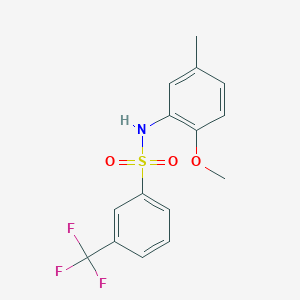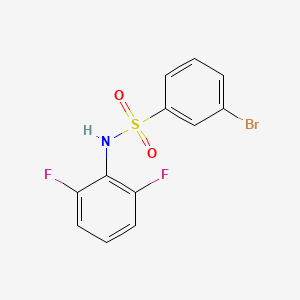![molecular formula C15H26N4OS B7682620 N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7682620.png)
N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the category of triazole-based compounds, which have been extensively studied due to their diverse biological activities.
Mechanism of Action
The exact mechanism of action of N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide is not fully understood. However, some studies suggest that this compound exerts its biological activities by inhibiting certain enzymes or proteins involved in the target pathways. For example, the antifungal activity of this compound is believed to be due to its inhibition of fungal cytochrome P450 enzymes.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. Some of the key effects are mentioned below:
1. Inhibition of Enzymes: This compound has been shown to inhibit various enzymes, including cytochrome P450 enzymes, which play a crucial role in drug metabolism.
2. Cytotoxicity: this compound has shown cytotoxic effects against various cancer cell lines.
3. Antioxidant Activity: This compound has been reported to possess antioxidant activity, which can help in reducing oxidative stress-related damage.
Advantages and Limitations for Lab Experiments
N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has several advantages and limitations for lab experiments. Some of the key advantages and limitations are mentioned below:
Advantages:
1. Diverse Biological Activities: This compound has shown diverse biological activities, making it a potential candidate for the development of new drugs.
2. Easy Synthesis: The synthesis of this compound is relatively easy and can be carried out using simple laboratory techniques.
Limitations:
1. Limited Studies: Despite the promising biological activities of this compound, there are limited studies available on its mechanism of action and toxicity.
2. Lack of Clinical Trials: There are no clinical trials available on the use of this compound in humans, which makes it difficult to assess its potential as a therapeutic agent.
Future Directions
There are several future directions for the research on N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide. Some of the key directions are mentioned below:
1. Toxicity Studies: Further studies are required to assess the toxicity of this compound, which is crucial for its development as a therapeutic agent.
2. Clinical Trials: Clinical trials are required to assess the safety and efficacy of this compound in humans.
3. Structure-Activity Relationship: Studies on the structure-activity relationship of this compound can help in the development of more potent and selective compounds.
4. Combination Therapy: The potential of this compound in combination therapy with other drugs needs to be explored.
5. Development of Formulations: The development of formulations for this compound can help in its delivery and enhance its therapeutic potential.
In conclusion, this compound is a promising compound with diverse biological activities. Further studies are required to fully understand its mechanism of action and toxicity, and to explore its potential as a therapeutic agent.
Synthesis Methods
The synthesis of N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide involves the reaction between tert-butyl 2-bromoacetate and 4-cyclohexyl-5-methyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction proceeds via the substitution of the bromine atom with the triazole thiol group, resulting in the formation of the desired compound.
Scientific Research Applications
N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide has been extensively studied for its potential biological activities. Some of the key scientific research applications of this compound are mentioned below:
1. Antifungal Activity: this compound has shown promising antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus.
2. Anticancer Activity: Several studies have reported the potential anticancer activity of this compound. This compound has shown cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and leukemia.
3. Antioxidant Activity: this compound has also been reported to possess antioxidant activity. This property makes it a potential candidate for the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
N-tert-butyl-2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4OS/c1-11-17-18-14(19(11)12-8-6-5-7-9-12)21-10-13(20)16-15(2,3)4/h12H,5-10H2,1-4H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOCFPJNSGJGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2CCCCC2)SCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2,3-Dimethylphenyl)-2-(2-hydroxyethylsulfanyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7682537.png)

![2,5-dichloro-N-[2-(4-ethylpiperazin-1-yl)phenyl]benzenesulfonamide](/img/structure/B7682556.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(1,3,5-trimethylpyrazol-4-yl)acetamide](/img/structure/B7682558.png)
![6-Ethyl-8-[[(4-fluorophenyl)methyl-methylamino]methyl]-7-hydroxy-4-methylchromen-2-one](/img/structure/B7682564.png)
![5-(4-Chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-oxazole](/img/structure/B7682565.png)
![2-[[4-methyl-5-(thiophen-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-pyrrolidin-1-ylphenyl)acetamide](/img/structure/B7682570.png)
![2-(4-acetamidophenyl)-N-[4-(azepan-1-yl)phenyl]acetamide](/img/structure/B7682578.png)
![2-[(2,3-Dihydro-1,4-benzodioxin-6-ylamino)methyl]-7-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B7682590.png)
![2-[[5-(2-fluorophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7682596.png)
![1-[4-(3-Chloro-4-fluorophenyl)sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone](/img/structure/B7682598.png)

![N-[3-cyano-1-(furan-2-ylmethyl)-4,5-dimethylpyrrol-2-yl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B7682635.png)
